N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Drug Discovery and Pharmaceutical Applications

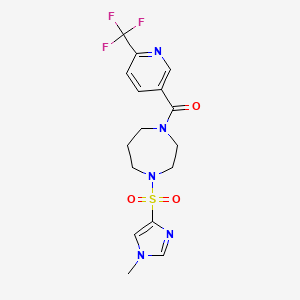

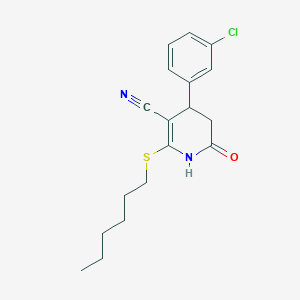

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure is conducive to forming stable heterocyclic compounds, which are often found in drugs. For instance, compounds with a triazole ring, such as 1,2,3-triazoles, have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics . The stability and hydrogen bonding ability of these triazole rings make them structurally similar to amide bonds, which are commonly found in many drugs .

Organic Synthesis

In the field of organic chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be a precursor for the synthesis of complex organic molecules. Its benzoyl and acetamide groups offer points of reactivity that can be exploited to create a wide variety of organic compounds. This versatility is essential for the development of new synthetic methodologies, which can lead to the creation of novel materials or the improvement of existing ones .

Polymer Chemistry

The compound’s robust structure makes it suitable for the creation of polymers with specific properties. By incorporating this compound into polymer chains, researchers can develop materials with enhanced stability, flexibility, or other desired characteristics. This has implications for industries ranging from automotive to healthcare, where durable and adaptable materials are crucial .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can participate in hydrogen bonding and π-π interactions due to its aromatic character, making it a valuable component in the design of supramolecular assemblies. These assemblies have potential applications in areas such as molecular recognition, catalysis, and the development of nanoscale devices .

Bioconjugation and Chemical Biology

Bioconjugation is the process of chemically linking two molecules, one of which is typically a biomolecule. The compound can be used to modify proteins or nucleic acids, thereby altering their properties or functions. This has significant implications for the field of chemical biology, where such modifications can be used to study biological processes or develop new therapeutic strategies .

Fluorescent Imaging and Materials Science

Fluorescent imaging is a powerful technique in biological research and medical diagnostics. Compounds derived from N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be engineered to fluoresce under specific conditions, making them useful as imaging agents. Additionally, the compound’s properties can contribute to the development of new materials with unique optical or electronic features, which can be applied in various technological fields .

属性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVXCRAMVJTLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)

![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)